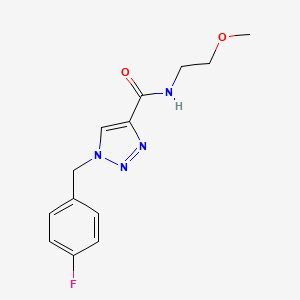

1-(4-fluorobenzyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Fluorobenzyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at the 1-position with a 4-fluorobenzyl group and at the 4-position with a carboxamide moiety linked to a 2-methoxyethylamine. The fluorine atom on the benzyl group enhances metabolic stability and bioavailability, while the 2-methoxyethyl substituent on the amide nitrogen improves solubility and pharmacokinetics .

Synthetically, this compound is typically prepared via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation, followed by carboxamide coupling using reagents like EDC·HCl and HOBt . Analytical characterization includes ESI-MS, HRMS, IR, and NMR spectroscopy, which confirm its molecular structure and purity .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-(2-methoxyethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4O2/c1-20-7-6-15-13(19)12-9-18(17-16-12)8-10-2-4-11(14)5-3-10/h2-5,9H,6-8H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZIFVNMVVFBFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Triazoles have emerged as significant scaffolds in drug discovery due to their ability to interact with various biological targets. The compound in focus has shown potential in several therapeutic areas:

- Anticancer Activity : Research indicates that triazole derivatives exhibit promising anticancer properties. For instance, compounds with triazole moieties have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Studies have demonstrated that certain 1,2,3-triazole derivatives possess significant antiproliferative activity, making them candidates for further development in cancer therapy .

- Antimicrobial Properties : Triazole compounds have been investigated for their antimicrobial efficacy. The incorporation of different substituents on the triazole ring can enhance the antibacterial and antifungal activities. For example, modifications to the triazole structure have led to compounds effective against resistant strains of bacteria .

- Antiviral Effects : The antiviral potential of triazole derivatives has also been explored. Certain studies suggest that these compounds can inhibit viral replication and may serve as leads for developing antiviral agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole compounds. Research has shown that variations in substituents on the triazole ring significantly impact biological activity. For instance:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups can enhance the antibacterial activity of triazoles against pathogens such as Staphylococcus aureus and Escherichia coli. Compounds with specific substitutions have demonstrated lower Minimum Inhibitory Concentrations (MIC) compared to standard antibiotics .

- Hybrid Compounds : The synthesis of hybrid molecules combining triazoles with other pharmacophores has led to compounds with improved biological profiles. These hybrids often exhibit synergistic effects, enhancing their therapeutic potential .

Case Study 1: Antitumor Activity

A study evaluated a series of 1,2,3-triazole derivatives for their antitumor activity against various human cancer cell lines. Among these derivatives, specific compounds showed IC50 values ranging from 0.25 µM to 1.38 µM across different tumor types, indicating significant cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on synthesizing and testing 1-(4-fluorobenzyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide against a panel of bacterial strains. The results revealed that this compound exhibited potent antimicrobial activity with MIC values comparable to established antibiotics .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazole-4-carboxamides exhibit diverse biological activities depending on substituents at the 1-aryl and amide positions. Below is a comparative analysis of structurally related analogs:

Key Observations :

- Fluorine Substitution : Fluorine at the benzyl position (e.g., target compound, Z995908944) improves lipophilicity and binding affinity compared to chlorinated analogs (e.g., Compound I) .

- Amide Modifications: 2-Methoxyethyl (target compound) and quinoline (Compound 3o) substituents enhance solubility, whereas aromatic amides (e.g., 4-ethylphenyl in 6p) favor hydrophobic interactions in enzyme binding .

- Biological Activities : Anticancer and antiepileptic activities are common in this class, but specific substituents dictate target selectivity. For example, MKA098 (6p) inhibits MIF, while RFM targets ion channels in epilepsy .

Pharmacological Profiles

- Anticancer Activity : Compounds with 4-methylphenyl (e.g., ) or cyclopropyl groups exhibit cytotoxicity via topoisomerase inhibition, while the target compound’s fluorinated benzyl group may reduce off-target effects .

Q & A

Q. What are emerging research directions for this compound in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.